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Compound of Interest

Compound Name: FK 33-824

Cat. No.: B607459

An In-Depth Technical Guide to FK 33-824: A Synthetic Met-Enkephalin Analog Prepared for:
Researchers, Scientists, and Drug Development Professionals

Abstract

FK 33-824 is a potent and stable synthetic analog of methionine-enkephalin that exhibits high
selectivity as a y-opioid receptor agonist.[1][2] Its analgesic properties and influence on
endocrine systems have made it a valuable tool in pharmacological research.[3][4] This
document provides a comprehensive overview of the chemical structure, physicochemical
properties, and pharmacological characteristics of FK 33-824. Detailed experimental protocols
for its in vitro and in vivo evaluation are presented, along with a depiction of its primary
signaling pathway.

Chemical Structure and Properties

FK 33-824 is a pentapeptide analog with modifications designed to increase its stability and
potency compared to endogenous enkephalins.

Chemical Identifiers
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Identifier Value

(2S)-N-(L-tyrosyl-D-alanylglycyl)-2-(((2S)-1-
IUPAC Name hydroxy-4-(methylsulfinyl)butan-2-yI)
(methyl)amino)-3-phenylpropanamide[2]

CAS Number 64854-64-4[2]

Chemical Formula C29H41N5079[2]

C--INVALID-LINK--NCC(=O)N(C)--INVALID-
SMILES LINK--C(=O)N--INVALID-LINK--C)CO)NC(=0)--
INVALID-LINK--O)N

InChlKey HYZHONGSQNXMPH-IQNHEXCWSA-N

Physicochemical Properties

Property Value
Molecular Weight 603.73 g/mol [2]
Appearance Solid

Storage Temperature -20°C

FK-33-824, Damme, Sandoz FK 33-824, Tyr-D-

Synonyms
Ala-Gly-MePhe-Met(O)-ol[2][3]

Pharmacology

FK 33-824 primarily acts as a selective agonist at the py-opioid receptor, a member of the G
protein-coupled receptor (GPCR) family. Its actions are similar to those of methionine
enkephalin but with a longer duration of action. The effects of FK 33-824 can be reversed by
opioid antagonists such as naloxone.[2]

Mechanism of Action and Signaling Pathway

Upon binding to the p-opioid receptor, FK 33-824 initiates a conformational change in the
receptor, leading to the activation of associated inhibitory G proteins (Gi/0). This activation
results in the dissociation of the Ga and Gy subunits, which then modulate downstream
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effector systems. The primary signaling cascade involves the inhibition of adenylyl cyclase,
leading to a decrease in intracellular cyclic AMP (CAMP) levels.[5][6] Additionally, FK 33-824
has been shown to inhibit the phospholipase C (PLC)/protein kinase C (PKC) pathway.[5][6]
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Caption: Simplified signaling pathway of FK 33-824 via the p-opioid receptor.

Experimental Protocols

The following are representative protocols for assessing the activity of FK 33-824.

In Vitro: Competitive Radioligand Binding Assay
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This protocol is designed to determine the binding affinity (Ki) of FK 33-824 for the y-opioid
receptor.

Materials:

e Cell membranes from CHO or HEK293 cells stably expressing the human p-opioid receptor.
e Radioligand: [BH][DAMGO (a selective y-opioid agonist).

» Non-specific binding agent: Naloxone (10 uM).

e Assay buffer: 50 mM Tris-HCI, pH 7.4.

o FK 33-824 stock solution and serial dilutions.

« Scintillation vials and cocktail.

o Glass fiber filters.

« Filtration apparatus.

Procedure:

Prepare cell membrane homogenates (typically 20-40 ug of protein per tube).

 In afinal volume of 1 mL of assay buffer, add cell membranes, a fixed concentration of
[BHIDAMGO (e.g., 0.5-1.0 nM), and varying concentrations of FK 33-824.

o For determining non-specific binding, a parallel set of tubes is prepared with 10 uM naloxone
instead of FK 33-824.

e Incubate the mixture at 25°C for 60 minutes.
» Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
o Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

o Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound
radioactivity using a liquid scintillation counter.
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o Calculate the specific binding by subtracting the non-specific binding from the total binding.

» Analyze the data using non-linear regression to determine the IC50 of FK 33-824, which can
then be converted to a Ki value using the Cheng-Prusoff equation.
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Caption: Workflow for a competitive radioligand binding assay.
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In Vivo: Hot Plate Analgesia Test

This protocol evaluates the central analgesic effect of FK 33-824 in rodents.[7]

Materials:

Male Swiss albino mice (20-25 g).

Hot plate apparatus maintained at 55 + 0.5°C.

FK 33-824 solution for subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

Vehicle control (e.g., saline).

Stopwatch.

Procedure:

Acclimatize mice to the laboratory environment for at least one hour before testing.

o Determine the baseline latency by placing each mouse on the hot plate and recording the
time until a nociceptive response is observed (e.g., hind paw licking, jumping). A cut-off time
(e.g., 30 seconds) must be used to prevent tissue damage.[7]

o Administer FK 33-824 or vehicle control to the mice.

o At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), place
the mice back on the hot plate and measure the response latency.[7]

e The increase in latency time compared to the baseline and vehicle-treated group indicates
an analgesic effect.

e The percent of maximal possible effect (% MPE) can be calculated using the formula: %
MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100

Summary of In Vitro and In Vivo Effects
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Assay/Model System Effect of FK 33-824  Reference
) ) Porcine Granulosa Inhibition of estradiol
Steroidogenesis ) [5]
Cells secretion
) Porcine Granulosa Decrease in CAMP
cAMP Secretion [5]
Cells levels
Inhibition of
] ] Porcine Theca Interna  androstenedione,
Steroidogenesis [6]
Cells testosterone, and

estradiol secretion

) o Increased pain
Analgesia Mouse Tail-Flick Test [3]
threshold

Increased plasma
_ _ prolactin and growth
Endocrine Effects Human Subjects [4]
hormone; decreased

cortisol

Penetration observed
Blood-Brain Barrier Rat (ex vivo) in early development [8]

(until 15 days of age)

Conclusion

FK 33-824 is a well-characterized synthetic opioid peptide that serves as a selective p-opioid
receptor agonist. Its stability and potent in vitro and in vivo activities have established it as a
critical research tool for investigating the physiological roles of the opioid system, from pain
modulation to neuroendocrine regulation. The experimental frameworks provided herein offer a
basis for the continued exploration of this and similar compounds in drug discovery and
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/16310101/
https://pubmed.ncbi.nlm.nih.gov/16310101/
https://pubmed.ncbi.nlm.nih.gov/15519041/
https://www.researchgate.net/publication/230166509_Synthesis_Opiate_Receptor_Binding_and_Analgesic_Activity_of_Enkephalin_Analogues
https://karger.com//Article/Pdf/179275
https://pubmed.ncbi.nlm.nih.gov/2168820/
https://www.benchchem.com/product/b607459?utm_src=pdf-body
https://www.benchchem.com/product/b607459?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607459?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

e 1. medchemexpress.com [medchemexpress.com]
e 2. medkoo.com [medkoo.com]

o 3. researchgate.net [researchgate.net]

e 4. karger.com [karger.com]

» 5. The involvement of protein kinases in signalling of opioid agonist FK 33-824 in porcine
granulosa cells - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. The response of phospholipase C/protein kinase C and adenylyl cyclase/protein kinase A
pathways in porcine theca interna cells to opioid agonist FK 33-824 - PubMed
[pubmed.ncbi.nim.nih.gov]

e 7. In-Vivo Models for Management of Pain [scirp.org]

o 8. Ontogenesis of cell surface mu-opioid ([3H]DAGO) binding sites in rat hypothalamus and
ex vivo determination of blood-brain barrier penetration by opioid peptide FK 33-824 -
PubMed [pubmed.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [FK 33-824 chemical structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607459#fk-33-824-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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